![molecular formula C28H49NOS B1233068 N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)

N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

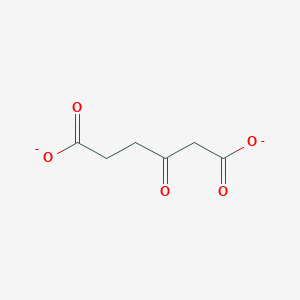

HL-004, également connu sous le nom de 2’,6’-diisopropyl-2-(tétradécylthio)acétanilide, est un médicament à petite molécule qui agit comme un inhibiteur de l'acyl coenzyme A : cholestérol acyltransférase 1 (SOAT1). Cette enzyme joue un rôle crucial dans le métabolisme du cholestérol en catalysant la formation d'esters de cholestérol à partir du cholestérol et de l'acyl coenzyme A gras. HL-004 a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, de l'hypercholestérolémie et des hyperlipidémies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HL-004 implique plusieurs étapes, commençant par la préparation de la structure centrale de l'acétanilide. Les étapes clés comprennent :

Formation du noyau d'acétanilide : Cela implique la réaction de l'aniline avec l'anhydride acétique pour former l'acétanilide.

Introduction des groupes isopropyle : L'acétanilide est ensuite soumis à une alkylation de Friedel-Crafts en utilisant du chlorure d'isopropyle et du chlorure d'aluminium comme catalyseur pour introduire les groupes isopropyle aux positions 2’ et 6’.

Fixation du groupe tétradécylthio : La dernière étape implique la réaction de l'intermédiaire avec le tétradécylthiol en présence d'une base telle que l'hydrure de sodium pour former le produit souhaité, HL-004.

Méthodes de production industrielle

La production industrielle de HL-004 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour l'étape d'alkylation de Friedel-Crafts et l'utilisation de systèmes automatisés pour la purification et l'isolement du produit final. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions

HL-004 subit plusieurs types de réactions chimiques, notamment :

Oxydation : HL-004 peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former le thiol correspondant.

Substitution : HL-004 peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les halogénures d'alkyle et les amines peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Médecine : Exploré comme agent thérapeutique pour le traitement de l'hypercholestérolémie et des hyperlipidémies.

Mécanisme d'action

HL-004 exerce ses effets en inhibant l'activité de l'acyl coenzyme A : cholestérol acyltransférase 1. Cette enzyme est responsable de l'estérification du cholestérol, une étape clé dans la formation des esters de cholestérol. En inhibant cette enzyme, HL-004 réduit la formation d'esters de cholestérol, ce qui entraîne une diminution des taux de cholestérol dans les cellules. Cette réduction des taux de cholestérol peut aider à prévenir le développement de l'athérosclérose et d'autres maladies cardiovasculaires .

Applications De Recherche Scientifique

Mécanisme D'action

HL-004 exerts its effects by inhibiting the activity of acyl coenzyme A:cholesterol acyltransferase 1. This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters. By inhibiting this enzyme, HL-004 reduces the formation of cholesteryl esters, leading to a decrease in cholesterol levels within cells. This reduction in cholesterol levels can help prevent the development of atherosclerosis and other cardiovascular diseases .

Comparaison Avec Des Composés Similaires

HL-004 est unique dans sa structure et son mécanisme d'action par rapport aux autres inhibiteurs de l'acyl coenzyme A : cholestérol acyltransférase 1. Les composés similaires comprennent :

HL-1 : Un autre inhibiteur de l'acyl coenzyme A : cholestérol acyltransférase 1 avec une structure centrale différente.

HL-2 : Un dérivé de HL-004 avec des modifications au niveau de l'atome de soufre.

HL-004 se démarque par sa forte puissance et sa sélectivité pour l'acyl coenzyme A : cholestérol acyltransférase 1, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Propriétés

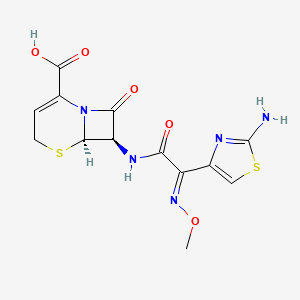

Formule moléculaire |

C28H49NOS |

|---|---|

Poids moléculaire |

447.8 g/mol |

Nom IUPAC |

N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide |

InChI |

InChI=1S/C28H49NOS/c1-6-7-8-9-10-11-12-13-14-15-16-17-21-31-22-27(30)29-28-25(23(2)3)19-18-20-26(28)24(4)5/h18-20,23-24H,6-17,21-22H2,1-5H3,(H,29,30) |

Clé InChI |

KRMKZDOWCOBWNU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Synonymes |

2',6'-diisopropyl-2-(tetradecylthio)acetanilide HL 004 HL-004 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)

![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)

![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)